1H-Pyrrole-2,5-dione, 1-phenyl-, polymer with ethenylbenzene

Vue d'ensemble

Description

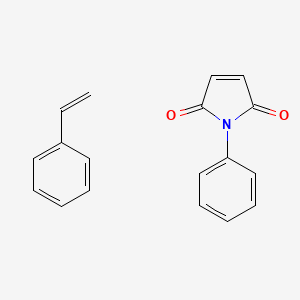

Styrene N-phenylmaleimide is a copolymer formed by the polymerization of styrene and N-phenylmaleimide. This compound is known for its remarkable thermal resistance properties due to the presence of a five-membered ring and N-aryl substituted structure in N-phenylmaleimide . The copolymerization of styrene with N-phenylmaleimide enhances the structural stiffness and stability of the resulting material .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 1H-Pyrrole-2,5-dione, 1-phenyl-, polymer with ethenylbenzene copolymer involves the following steps :

Synthesis of N-phenylmaleimide: Aniline is gradually added to a heat-treated maleic anhydride mixture, followed by reflux dehydration, layering, alkali neutralization, and washing to obtain N-phenylmaleimide.

Copolymerization: Styrene is directly added to the N-phenylmaleimide, and an initiator along with an organic solvent is gradually introduced to obtain the high molecular weight this compound copolymer.

Industrial Production Methods

In industrial settings, the copolymerization of styrene and N-phenylmaleimide can be carried out using a rare earth catalyst system in a solvent at temperatures ranging from 40-60°C for 4-6 hours . The reaction is stopped using an ethanol solution containing hydrochloric acid, and the copolymer is precipitated, filtered, and dried to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Styrene N-phenylmaleimide undergoes various chemical reactions, including:

Copolymerization: It can copolymerize with other vinyl monomers such as butadiene, isobutene, and vinyl ether.

Free Radical Polymerization: It can also copolymerize with electron-accepting monomers like methyl methacrylate and methyl acrylate through free radical polymerization.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include copolymers with improved thermal resistance and structural stability .

Applications De Recherche Scientifique

Styrene N-phenylmaleimide has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism by which 1H-Pyrrole-2,5-dione, 1-phenyl-, polymer with ethenylbenzene exerts its effects involves the copolymerization of styrene and N-phenylmaleimide, resulting in a material with enhanced thermal resistance and structural stability . The presence of the five-membered ring and N-aryl substituted structure in N-phenylmaleimide contributes to the high glass transition temperature and excellent heat resistance of the copolymer .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-phenylmaleimide: Similar in structure but lacks the copolymerization with styrene.

Maleic anhydride: Another compound used in copolymerization reactions but with different properties.

Methyl methacrylate: Often used in free radical polymerization with N-phenylmaleimide.

Uniqueness

Styrene N-phenylmaleimide is unique due to its combination of styrene and N-phenylmaleimide, resulting in a copolymer with superior thermal resistance and structural stability compared to other similar compounds .

Propriétés

Numéro CAS |

26316-43-8 |

|---|---|

Formule moléculaire |

C18H15NO2 |

Poids moléculaire |

277.3 g/mol |

Nom IUPAC |

1-phenylpyrrole-2,5-dione;styrene |

InChI |

InChI=1S/C10H7NO2.C8H8/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8;1-2-8-6-4-3-5-7-8/h1-7H;2-7H,1H2 |

Clé InChI |

QDOXQIRWYQMOKT-UHFFFAOYSA-N |

SMILES canonique |

C=CC1=CC=CC=C1.C1=CC=C(C=C1)N2C(=O)C=CC2=O |

Numéros CAS associés |

26316-43-8 115794-14-4 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-fluoro-3-methylbenzo[b]thiophen-2-yl)-N-methylmethanamine](/img/structure/B8659544.png)

![1-[(2-Benzothienylcarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B8659551.png)

![1-Methyl-4-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]pyrrole-2-carboxylic acid](/img/structure/B8659635.png)